molecular formula C9H12BrNO B1445312 4-Bromo-3-isopropoxyaniline CAS No. 1336903-50-4

4-Bromo-3-isopropoxyaniline

Cat. No. B1445312
CAS RN: 1336903-50-4
M. Wt: 230.1 g/mol
InChI Key: ODESMYFMQFQGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-isopropoxyaniline is a solid compound with a light yellow to beige color. It has a molecular formula of C9H12BrNO .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-isopropoxyaniline consists of a bromine atom (Br), an isopropoxy group (iPrO), and an amine group (NH2) attached to a benzene ring . The average mass of the molecule is 230.102 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-3-isopropoxyaniline are not detailed in the retrieved data, bromoanilines like this compound can undergo various reactions. For instance, 4-Bromoaniline can be used in the Sandmeyer reaction, which involves treatment with concentrated sulfuric acid and sodium nitrite, then potassium iodide .

Scientific Research Applications

Crystal Structure Analysis

4-Bromo-3-isopropoxyaniline and similar bromoaniline derivatives are significant in crystal structure analysis. Dey and Desiraju (2004) found that 4-(4′-Iodo)phenoxyaniline, closely related to 4-Bromo-3-isopropoxyaniline, is isostructural with its bromo, chloro, and ethynyl counterparts, emphasizing the structural similarity and the concept of supramolecular equivalence among these compounds (Dey & Desiraju, 2004).

Chemical Synthesis and Transformations

4-Bromo-3-isopropoxyaniline is utilized as an intermediate in the synthesis of various chemicals. Lamberth et al. (2014) used a related compound, 2,2,3-Tribromopropanal, for transforming 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates were further processed into 3-bromoquinolin-6-ols, highlighting the compound's role in complex chemical syntheses (Lamberth et al., 2014).

Exploration of Non-Linear Optical Properties

Rizwan et al. (2021) synthesized a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, closely related to 4-Bromo-3-isopropoxyaniline, and explored their non-linear optical properties. This study sheds light on the structural characteristics and reactivity descriptors of these compounds, underlining the compound's potential in the field of material sciences (Rizwan et al., 2021).

Medicinal Chemistry and Drug Synthesis

In the field of medicinal chemistry, 4-Bromo-3-isopropoxyaniline derivatives are used for synthesizing compounds with potential therapeutic applications. Das et al. (2015) synthesized 4-bromo spiro-isoxazolines, which showed considerable antitumor activities in breast and prostate cancer cell lines, indicating the compound's significance in drug development (Das et al., 2015).

Role in Semiconducting Polymer Blends

4-Bromo-3-isopropoxyaniline is used in the manufacture of semiconducting polymer blends. Liu et al. (2012) highlighted the use of 4-bromoanisole, a related compound, as a processing additive to control the phase separation and purity of organic photovoltaic devices, indicating the compound's role in enhancing the efficiency of semiconducting materials (Liu et al., 2012).

properties

IUPAC Name

4-bromo-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODESMYFMQFQGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-isopropoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-isopropoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-isopropoxyaniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-isopropoxyaniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-isopropoxyaniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-isopropoxyaniline
Reactant of Route 6
4-Bromo-3-isopropoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.